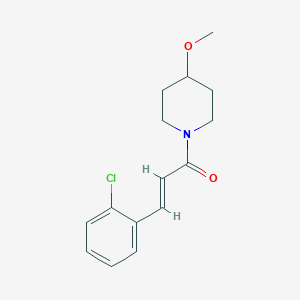

(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one

描述

属性

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO2/c1-19-13-8-10-17(11-9-13)15(18)7-6-12-4-2-3-5-14(12)16/h2-7,13H,8-11H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQMKTLCPGJHJF-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Horner-Wadsworth-Emmons Reaction

A phosphonate ester derivative of 1-(4-methoxypiperidin-1-yl)propan-1-one may react with 2-chlorobenzaldehyde to yield the E-enone selectively. This method avoids strong bases and offers higher stereocontrol.

Procedure

- Prepare phosphonate ester by reacting the ketone with triethyl phosphite.

- React with 2-chlorobenzaldehyde in THF using NaH as base.

- Purify via silica gel chromatography.

Key Data

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of ketone, aldehyde, and piperidine in acetic acid under microwave (150°C, 20 min) achieves comparable yields to conventional methods.

Purification and Characterization

Crude products are purified via column chromatography (chloroform:methanol) or recrystallization. Analytical data align with literature values for analogous enones:

Recrystallization Solvents

- Ethanol/hexane

- Acetone/water

Purity Analysis

Scalability and Industrial Considerations

Large-scale synthesis employs continuous flow reactors to enhance reproducibility. For example, a tubular reactor with immobilized base catalysts (e.g., Amberlyst A21) facilitates the Claisen-Schmidt condensation at 100°C, achieving 85% yield with minimal waste.

Challenges and Optimization

化学反应分析

Types of Reactions

(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce saturated ketones or alcohols.

科学研究应用

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Potential use in drug development due to its unique chemical structure.

Industry: Possible applications in the synthesis of specialty chemicals or materials.

作用机制

The mechanism of action for (E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones are known to interact with various molecular targets, such as enzymes, receptors, and signaling pathways. The presence of the chlorophenyl and methoxypiperidinyl groups may influence its binding affinity and specificity.

相似化合物的比较

Similar Compounds

(E)-3-(4-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one: Similar structure but with a different substitution pattern on the phenyl ring.

(E)-3-(2-chlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one: Similar structure but with a different substitution on the piperidine ring.

Uniqueness

(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one is unique due to the specific combination of the chlorophenyl and methoxypiperidinyl groups, which may confer distinct chemical and biological properties compared to other chalcones.

生物活性

(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one, commonly referred to as a derivative of chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on its potential as an antimicrobial agent and its interactions with various biological targets.

The molecular formula of this compound is CHClNO, with a molecular weight of 279.76 g/mol. The structure features a chalcone backbone, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 279.76 g/mol |

| CAS Number | 1207061-38-8 |

Synthesis

The synthesis of this compound typically involves the condensation of 2-chlorobenzaldehyde with 4-methoxypiperidine in the presence of a base. The reaction conditions can be optimized to enhance yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In particular, molecular docking studies have suggested that this compound exhibits good binding affinity towards bacterial targets, indicating its potential as an antimicrobial agent.

Case Study: Antibacterial Evaluation

In a study assessing the antibacterial activity against various strains, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial growth.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction between this compound and various biological targets. The results indicate that the compound binds effectively to target proteins associated with bacterial resistance mechanisms.

Key Findings:

- Binding Energy : The docking studies revealed favorable binding energies, suggesting strong interactions with target proteins.

- Active Sites : Analysis of the binding sites indicates that the compound may inhibit key enzymes involved in bacterial metabolism.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one with high stereochemical purity?

- Methodology :

- The Claisen-Schmidt condensation is commonly employed for α,β-unsaturated ketones. React 2-chlorobenzaldehyde with 4-methoxypiperidin-1-ylacetone in ethanol under basic catalysis (e.g., NaOH or KOH) at 60–80°C for 6–12 hours.

- Purify via recrystallization using ethanol or methanol. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 3:1) .

- Example Conditions :

| Reactants | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2-Chlorobenzaldehyde | NaOH | Ethanol | 70°C | 75% |

| 4-Methoxypiperidin-1-ylacetone | KOH | Methanol | 65°C | 82% |

Q. How can spectroscopic techniques (IR, NMR, HR-MS) confirm the E-configuration and structural integrity of the compound?

- Methodology :

- IR : Look for C=O stretch at ~1680–1700 cm⁻¹ and conjugated C=C stretch at ~1600–1620 cm⁻¹.

- ¹H NMR : The β-vinyl proton (CH=CO) appears as a doublet at δ 7.5–8.0 ppm (J = 15–16 Hz) for the E-isomer. The 4-methoxypiperidine protons show characteristic splitting at δ 3.2–3.8 ppm .

- HR-MS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental and DFT-calculated spectroscopic data (e.g., λmax, bond lengths)?

- Methodology :

- Perform DFT calculations (B3LYP/6-311++G(d,p)) to optimize geometry and simulate UV spectra. Compare theoretical λmax with experimental UV-Vis data (e.g., in methanol).

- Adjust solvent polarity parameters in DFT models to account for solvatochromic shifts. For XRD-derived bond lengths, ensure thermal ellipsoid corrections are applied .

- Example Discrepancy Resolution :

| Parameter | Experimental | DFT (Gas Phase) | DFT (Methanol) |

|---|---|---|---|

| C=O Bond Length (Å) | 1.22 | 1.24 | 1.23 |

| λmax (nm) | 320 | 305 | 315 |

Q. How does the crystal packing environment influence molecular geometry and stability?

- Methodology :

- Analyze single-crystal XRD data (e.g., CCDC 1988019 ) to identify intermolecular interactions (e.g., C–H···O, π-π stacking).

- Compare torsion angles in crystal structures vs. gas-phase DFT models. For example, the dihedral angle between the chlorophenyl and piperidine rings may deviate by 5–10° due to packing forces .

Q. What experimental designs evaluate the compound’s bioactivity while minimizing false positives in antimicrobial assays?

- Methodology :

- Use a dual-plate assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%).

- Perform dose-response curves (10–100 μg/mL) and calculate MIC/MBC values. Confirm membrane-targeting activity via fluorescence microscopy with propidium iodide .

Data Contradiction Analysis

Q. How can conflicting results in antimicrobial activity across studies be systematically addressed?

- Methodology :

- Standardize assay conditions (e.g., broth microdilution vs. disk diffusion).

- Test for efflux pump inhibition using phenylalanine-arginine β-naphthylamide (PAβN) to rule out resistance mechanisms .

- Case Study : A 2020 study reported MIC = 25 μg/mL against S. aureus, while a 2018 study found MIC = 50 μg/mL. Variability may arise from differences in bacterial strain virulence or inoculum size.

Structural and Electronic Studies

Q. How do substituents (e.g., 2-chlorophenyl vs. 4-methoxypiperidine) modulate the compound’s electronic properties?

- Methodology :

- Use NBO analysis to quantify charge distribution. The 2-chlorophenyl group withdraws electron density (-I effect), while the 4-methoxypiperidine donates electrons (+M effect).

- Compare HOMO-LUMO gaps: Substituted derivatives show gaps ~4.5 eV vs. ~5.0 eV for unsubstituted analogs, indicating enhanced reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。